10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one

Catalog No.
S12287011
CAS No.
160781-59-9
M.F
C18H21N3O
M. Wt
295.4 g/mol
Availability
In Stock
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10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridi...

CAS Number

160781-59-9

Product Name

10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one

IUPAC Name

10-[2-(diethylamino)ethyl]benzo[b][1,8]naphthyridin-5-one

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C18H21N3O/c1-3-20(4-2)12-13-21-16-10-6-5-8-14(16)17(22)15-9-7-11-19-18(15)21/h5-11H,3-4,12-13H2,1-2H3

InChI Key

UNHDSFGPNRANBD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C1N=CC=C3

10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one is a synthetic compound characterized by its complex structure, which includes a benzo[b][1,8]naphthyridine core. This compound is notable for its diethylaminoethyl substituent, which enhances its solubility and bioactivity. Its molecular formula is C18H21N3O, and it has a molecular weight of approximately 295.379 g/mol . The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of 10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one can be explored through various synthetic routes. For instance, reactions involving electrophilic aromatic substitution may be utilized to modify the naphthyridine ring system. Additionally, the diethylamino group can participate in nucleophilic reactions or serve as a leaving group under appropriate conditions. The compound has been noted to undergo transformations that yield derivatives with altered biological activity and pharmacological properties .

Research indicates that 10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one exhibits significant biological activity, particularly as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. Its unique structure contributes to its interaction with biological targets, making it a candidate for further investigation in drug development. Preliminary studies suggest potential applications in treating conditions such as cancer and neurological disorders due to its ability to modulate key biological processes .

Synthesis of 10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one typically involves multi-step organic reactions. The initial steps may include the formation of the naphthyridine core through cyclization reactions followed by functionalization to introduce the diethylaminoethyl side chain. Common methods include:

  • Electrophilic Aromatic Substitution: To introduce substituents on the naphthyridine ring.
  • Nucleophilic Substitution: To attach the diethylamino group.
  • Coupling Reactions: Utilizing reagents such as palladium catalysts to facilitate bond formation between different molecular fragments .

The applications of 10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one span various fields:

  • Medicinal Chemistry: Development of novel therapeutics targeting cancer and neurodegenerative diseases.
  • Fluorescence Detection: As a fluorescent probe in biochemical assays due to its unique optical properties .
  • Chemical Biology: Investigating cellular mechanisms through enzyme inhibition studies.

Interaction studies involving 10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one focus on its binding affinity to specific proteins or enzymes. These studies help elucidate the compound's mechanism of action and identify potential therapeutic targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to quantify these interactions and assess the compound's efficacy in modulating biological functions .

Several compounds share structural similarities with 10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one, each exhibiting unique properties:

Compound NameStructure OverviewNotable Properties
7-Ethyl-2,4-dimethyl-10H-benzo[b][1,8]naphthyridin-5-oneContains ethyl and methyl groups on the naphthyridine coreExhibits different biological activity profiles compared to the target compound .
N-(2-(Diethylamino)ethyl)benzamideSimpler structure with a benzamide coreFocused on different enzyme interactions; less complex than the target compound .
3-Bromo-8-(diethylamino)benzo[b][1,8]naphthyridin-2(1H)-oneHalogenated derivative with potential for varied reactivityDisplays enhanced reactivity due to bromine substitution .

The uniqueness of 10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one lies in its specific combination of functional groups and structural features that may confer distinct pharmacological properties not present in these similar compounds.

Key Synthetic Routes for Benzo[b] [1] [8]naphthyridine Derivatives

Cyclization Strategies for Core Formation

The synthesis of benzo[b] [1] [8]naphthyridine derivatives relies on several well-established cyclization strategies that enable the formation of the bicyclic heterocyclic core. The most prominent approach involves the Skraup reaction, which has been extensively utilized for constructing 1,8-naphthyridine frameworks from substituted aminopyridine precursors [6]. This classical method employs 2-aminoquinoline derivatives as starting materials, although the yields have historically been modest, necessitating the development of improved methodologies [6].

A significant advancement in core formation methodology involves dehydrogenation-based cyclization strategies. Research has demonstrated that 5,6,7,8-tetrahydro-1,9-diazaanthracene can be dehydrogenated using 20% palladium on charcoal in para-cymene at 180°C for 15 hours to form the desired aromatic benzo[b] [1] [8]naphthyridine system [6]. This approach represents a more direct route to the fully aromatic heterocyclic core compared to traditional Skraup methodologies.

The Friedlander condensation reaction has emerged as another versatile cyclization strategy for naphthyridine core formation. This method involves the reaction between 2-aminonicotinaldehyde and active methylene carbonyl compounds in the presence of suitable catalysts [22]. Recent developments have shown that choline hydroxide can serve as an effective, environmentally benign catalyst for this transformation, enabling gram-scale synthesis in aqueous media [22] [23]. Under optimized conditions using choline hydroxide (1 mol%) in water at 50°C for 6 hours, excellent yields exceeding 99% have been achieved [23].

Cyclization MethodStarting MaterialsCatalyst/ConditionsYield RangeReference
Skraup Reaction2-AminoquinolineIodine, NaNO₂45-50% [4]
DehydrogenationTetrahydrodiazaanthracenePd/C, 180°C47-71% [6]
Friedlander Condensation2-AminonicotinaldehydeChOH, H₂O, 50°C>95% [23]

Metal-catalyzed cyclization approaches have also proven effective for benzo[b] [1] [8]naphthyridine synthesis. Palladium-catalyzed domino sequences involving intramolecular carbon-hydrogen bond arylation followed by oxidation have been developed for constructing tetracyclic dibenzo-fused naphthyridine derivatives [11]. These ligand-free palladium-catalyzed approaches offer advantages in terms of operational simplicity and broad substrate scope [11].

Gold-catalyzed intramolecular cyclization represents another innovative approach for heterocyclic core formation. Research has shown that gold catalysts can facilitate 6-endo-dig cyclization and condensation sequences at ambient temperature, providing efficient access to naphthyridine derivatives with excellent yields [9]. This methodology is particularly attractive due to its mild reaction conditions and high functional group tolerance.

Functionalization of the Naphthyridine Ring System

The functionalization of the benzo[b] [1] [8]naphthyridine ring system encompasses various strategies for introducing substituents at specific positions on the heterocyclic framework. Nucleophilic substitution reactions represent one of the most widely employed functionalization approaches. The electron-deficient nature of the naphthyridine system makes it particularly susceptible to nucleophilic attack, enabling the introduction of diverse functional groups [4].

Cross-coupling methodologies have become increasingly important for naphthyridine functionalization. Suzuki-Miyaura coupling reactions have been successfully employed to introduce aryl and heteroaryl substituents onto halogenated naphthyridine precursors [2]. These palladium-catalyzed transformations typically proceed under mild conditions using standard phosphine ligands and base systems such as potassium carbonate in dimethylformamide [1].

The Buchwald-Hartwig amination reaction has proven particularly valuable for introducing amino substituents onto the naphthyridine core. This methodology allows for the formation of carbon-nitrogen bonds under relatively mild conditions using palladium catalysts in combination with suitable phosphine ligands [38]. The reaction conditions typically involve heating the halogenated naphthyridine substrate with primary or secondary amines in the presence of palladium(0) complexes and phosphine ligands [38].

Copper-catalyzed amination reactions offer an alternative approach for introducing amino functionality. Research has demonstrated that copper iodide in combination with trans-cyclohexanediamine can effectively catalyze the amination of chlorinated naphthyridine derivatives under microwave heating conditions at 150°C [38]. This methodology provides a cost-effective alternative to palladium-based systems while maintaining high efficiency.

Direct carbon-hydrogen functionalization has emerged as a powerful tool for late-stage modification of naphthyridine scaffolds. Copper-catalyzed carbon(sp³)-hydrogen functionalization protocols have been developed that enable the introduction of various substituents including methyl, aryl, and azido groups under mild reaction conditions [40]. These transformations proceed through initial carbon-hydrogen fluorination followed by nucleophilic substitution [40].

Functionalization MethodSubstrate TypeCatalyst SystemTemperatureYield Range
Suzuki-Miyaura CouplingHalogenated derivativesPd(PPh₃)₄, K₂CO₃120°C70-90%
Buchwald-Hartwig AminationBrominated derivativesPd₂(dba)₃, phosphine80-120°C65-85%
Copper-catalyzed AminationChlorinated derivativesCuI, diamine ligand150°C75-95%

Diethylaminoethyl Side-Chain Introduction Techniques

The introduction of the diethylaminoethyl side chain represents a critical step in the synthesis of 10-(2-(diethylamino)ethyl)benzo[b] [1] [8]naphthyridin-5(10H)-one. This transformation typically involves nucleophilic substitution reactions between the naphthyridine core and appropriately functionalized alkylating agents.

The most direct approach involves the alkylation of the naphthyridine nitrogen with 2-(diethylamino)ethyl halides. This transformation follows the classical nucleophilic substitution mechanism, where the nitrogen atom of the naphthyridine ring acts as a nucleophile toward the electrophilic carbon center of the alkyl halide [17]. The reaction typically requires the presence of a base to neutralize the hydrogen halide byproduct and drive the equilibrium toward product formation [17].

Alternative approaches involve the use of 2-(diethylamino)ethanol derivatives in combination with activating agents. Diethylethanolamine can be converted to more reactive alkylating species through treatment with reagents such as thionyl chloride or phosphorus tribromide [16]. This strategy allows for the in situ generation of the alkylating agent, potentially improving reaction efficiency and reducing the need for pre-formed halide reagents [16].

The Menshutkin reaction represents another viable approach for side-chain introduction. This methodology involves the reaction between tertiary amines and alkyl halides to form quaternary ammonium salts [17]. In the context of naphthyridine alkylation, the electron-deficient nature of the heterocyclic nitrogen enhances its nucleophilicity toward alkyl halides, facilitating the formation of the desired alkylated product [17].

Reductive amination strategies offer an alternative route for side-chain introduction. This approach involves the initial formation of an imine intermediate between an aldehyde or ketone precursor and the naphthyridine nitrogen, followed by reduction to yield the desired alkylated product [21]. The methodology is particularly attractive for complex side-chain introduction as it avoids the need for pre-formed alkyl halides [21].

Microwave-assisted alkylation has emerged as an effective method for accelerating side-chain introduction reactions. Research has demonstrated that microwave heating can significantly reduce reaction times while maintaining high yields in nucleophilic substitution reactions [38]. The enhanced reaction rates observed under microwave conditions are attributed to improved mass transfer and selective heating of polar reaction components [38].

Side-Chain Introduction MethodAlkylating AgentBase/ConditionsTemperatureReaction Time
Direct Alkylation2-(Diethylamino)ethyl bromideK₂CO₃, DMF80-100°C4-8 hours
Alcohol Activation2-(Diethylamino)ethanol/SOCl₂Triethylamine60-80°C2-4 hours
Menshutkin ReactionAlkyl halide excessNeat conditions100-120°C6-12 hours
Microwave-AssistedVarious halidesK₂CO₃, DMF150°C40 minutes

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions for benzo[b] [1] [8]naphthyridine synthesis requires careful consideration of multiple parameters including temperature, catalyst loading, solvent selection, and reaction time. Research has demonstrated that systematic optimization approaches can significantly improve both yield and product purity [22] [23].

Temperature optimization represents one of the most critical factors in naphthyridine synthesis. Studies on the Friedlander condensation reaction have shown that reaction temperatures between 50-80°C provide optimal yields while minimizing side product formation [23]. At temperatures below 50°C, reaction rates become prohibitively slow, while temperatures exceeding 80°C can lead to increased decomposition and reduced selectivity [23].

Catalyst loading optimization has been extensively studied for various naphthyridine synthetic methodologies. In choline hydroxide-catalyzed Friedlander condensations, optimal catalyst loadings of 1 mol% have been identified as providing the best balance between reaction efficiency and economic considerations [23]. Reducing catalyst loading to 0.5 mol% results in longer reaction times and slightly diminished yields, while increasing loading beyond 1 mol% provides no additional benefit [23].

Solvent selection plays a crucial role in determining reaction outcomes. Aqueous media have been shown to be particularly effective for certain naphthyridine synthetic transformations, offering advantages in terms of environmental sustainability and product separation [22] [23]. The use of water as a reaction medium also facilitates the formation of hydrogen bonds between the catalyst and reactants, which can enhance reaction rates and selectivity [22].

ParameterOptimal RangeEffect on YieldEffect on Purity
Temperature50-80°CMaximal at 50°COptimal at 50-60°C
Catalyst Loading0.5-2 mol%Maximal at 1 mol%Constant above 0.5 mol%
Reaction Time4-24 hoursPlateau after 6 hoursOptimal at 6-8 hours
Substrate Ratio1:0.6 to 1:1.2Maximal at 1:0.6Optimal at 1:1

Reaction time optimization studies have revealed that most naphthyridine synthetic transformations reach completion within 6-8 hours under optimal conditions [23]. Extended reaction times beyond this range typically do not improve yields but may lead to increased impurity formation through side reactions or product decomposition [23].

The molar ratio of reactants represents another critical optimization parameter. For Friedlander condensation reactions, optimal ratios of 1:0.6 (aminopyridine:carbonyl compound) have been identified as providing maximum yields while minimizing waste [23]. This slight deficiency of the carbonyl component helps ensure complete consumption of the more valuable aminopyridine starting material [23].

Purification optimization involves the development of efficient work-up procedures that maximize product recovery while minimizing impurity levels. Crystallization-based purification methods have proven particularly effective for naphthyridine derivatives, taking advantage of their typically good crystallization properties [33]. Recrystallization from appropriate solvent systems can routinely provide products with purities exceeding 95% [33].

Industrial-Scale Synthesis Challenges and Solutions

The transition from laboratory-scale to industrial-scale synthesis of benzo[b] [1] [8]naphthyridine derivatives presents numerous challenges that require careful consideration and innovative solutions. Scale-up considerations encompass factors such as heat transfer, mass transfer, mixing efficiency, and safety considerations that become increasingly important at larger scales [36].

Heat transfer limitations represent one of the primary challenges in industrial-scale synthesis. Many naphthyridine synthetic transformations are exothermic, requiring careful temperature control to maintain optimal reaction conditions and prevent thermal runaway [29]. Industrial-scale reactors must be equipped with adequate cooling capacity and temperature monitoring systems to ensure safe and efficient operation [29].

Mass transfer considerations become critical when scaling up heterogeneous catalytic processes. The effectiveness of solid catalysts such as palladium on carbon can be significantly impacted by mass transfer limitations at industrial scales [38]. Solutions include the use of more efficient mixing systems, optimized catalyst particle sizes, and reactor designs that enhance gas-liquid-solid contact [38].

Catalyst recovery and recycling represents both an economic and environmental imperative for industrial-scale synthesis. Research has demonstrated that heterogeneous catalysts such as supported palladium can be recovered and reused multiple times without significant loss of activity [22]. The development of catalyst recovery protocols is essential for maintaining economic viability at industrial scales [22].

Scale-Up ChallengeImpactSolution Approach
Heat TransferTemperature control difficultiesEnhanced cooling systems, staged addition
Mass TransferReduced catalyst efficiencyImproved mixing, optimized particle size
Catalyst RecoveryEconomic and environmental costsHeterogeneous catalysts, recovery protocols
Solvent ManagementWaste generation, costsGreen solvents, recycling systems

Solvent management presents significant challenges for industrial-scale production. The large volumes of solvents required for industrial synthesis necessitate the development of solvent recovery and recycling systems [25]. Aqueous-based synthetic methodologies offer particular advantages in this regard, as water is environmentally benign and can be easily separated from organic products [22].

Process automation and control systems are essential for maintaining consistent product quality at industrial scales. Automated monitoring of critical process parameters such as temperature, pressure, and reactant concentrations enables real-time process optimization and reduces the risk of batch-to-batch variability [36]. The implementation of statistical process control methodologies can further enhance process reliability and product consistency [36].

Waste minimization strategies are increasingly important for industrial-scale synthesis. The development of atom-economical synthetic routes that minimize byproduct formation is essential for reducing waste generation and disposal costs [25]. One-pot synthetic methodologies that eliminate intermediate isolation and purification steps represent particularly attractive approaches for industrial implementation [22].

Quality control considerations become more complex at industrial scales due to the need for rapid analytical methods that can provide real-time feedback on product quality. The development of process analytical technology approaches that enable in-line monitoring of reaction progress and product formation is essential for maintaining quality standards [36].

Regulatory compliance requirements add additional complexity to industrial-scale synthesis. Manufacturing processes must comply with Good Manufacturing Practice guidelines and other regulatory requirements that govern pharmaceutical and chemical production [36]. This necessitates the development of robust documentation systems and quality assurance protocols [36].

X-ray Crystallographic Analysis of the Core Framework

The benzo[b] [1] [2]naphthyridin-5(10H)-one core framework exhibits distinct crystallographic features when substituted with diethylamino ethyl groups. Based on related crystallographic studies of benzo[b] [1] [2]naphthyridine derivatives, the heterocyclic system demonstrates planar characteristics with minimal torsional strain [1]. The benzoquinoline framework maintains planarity with mean deviations typically less than 0.03 Å from the defined ring plane [1].

Crystallographic analysis of similar compounds reveals that the heterocyclic system experiences minimal torsional strain, with deviations ranging from 2.57° to 3.1° out of plane [1]. The carbonyl group in the benzo[b] [1] [2]naphthyridin-5(10H)-one core exhibits characteristic bond lengths of approximately 1.243 Å, consistent with literature values for aromatic ketones [1].

The diethylamino ethyl substituent at the 10-position introduces conformational flexibility to the otherwise planar system. Crystallographic studies of related diethylamino-substituted heterocycles show that the aliphatic chain can adopt various conformations, with the diethylamino group typically positioned to minimize steric interactions with the aromatic core [3].

Unit cell parameters for similar benzo[b] [1] [2]naphthyridine derivatives commonly exhibit triclinic or monoclinic crystal systems. For instance, related compounds crystallize in triclinic space groups with cell parameters such as a = 8.6179(4) Å, b = 10.3807(5) Å, c = 13.0700(5) Å [4]. The packing arrangement typically involves π-π stacking interactions between the aromatic systems, with centroid-to-centroid distances ranging from 3.52 to 3.55 Å [5].

Nuclear Magnetic Resonance and Mass Spectrometry Profiling

The nuclear magnetic resonance spectroscopic characterization of 10-(2-(Diethylamino)ethyl)benzo[b] [1] [2]naphthyridin-5(10H)-one reveals distinctive patterns corresponding to the heterocyclic framework and aliphatic substituent.

Proton Nuclear Magnetic Resonance Spectroscopy analysis shows characteristic chemical shifts for the aromatic protons of the benzo[b] [1] [2]naphthyridin-5(10H)-one core. The heterocyclic protons appear in the downfield region, with signals typically observed between 7.29 and 8.78 ppm [6]. Specifically, the H-2 proton appears as a doublet of doublets at approximately 8.78 ppm with coupling constants of 8.40 and 1.90 Hz, while the H-4 proton resonates at 8.58 ppm as a doublet of doublets with J values of 8.30 and 1.80 Hz [6].

The aromatic protons of the benzo ring system exhibit characteristic patterns between 7.29 and 8.22 ppm. The H-6 proton appears as a doublet at 8.22 ppm (J = 8.50 Hz), while the H-8 and H-9 protons resonate at 7.78 and 7.64 ppm respectively [6].

The diethylamino ethyl substituent contributes distinct signals in the aliphatic region. The ethylene bridge protons appear as multiplets between 2.90 and 3.24 ppm, while the diethylamino group protons manifest as characteristic triplets and quartets in the 1.24-3.83 ppm range [7] [8].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy provides detailed structural information about the carbon framework. The carbonyl carbon exhibits a characteristic chemical shift at approximately 177.13 ppm, consistent with aromatic ketone systems [6]. The aromatic carbons of the heterocyclic core appear between 115.83 and 155.28 ppm, with quaternary carbons identifiable through Distortionless Enhancement by Polarization Transfer spectroscopy [6].

Spectroscopic ParameterObserved ValueReference Range
Carbonyl Carbon (¹³C NMR)177.13 ppm175-180 ppm
H-2 Proton (¹H NMR)8.78 ppm (dd)8.70-8.85 ppm
H-4 Proton (¹H NMR)8.58 ppm (dd)8.50-8.65 ppm
Molecular Ion [M+H]+CalculatedExperimental

Computational Modeling of Electronic Properties

Density Functional Theory calculations provide comprehensive insights into the electronic structure and properties of 10-(2-(Diethylamino)ethyl)benzo[b] [1] [2]naphthyridin-5(10H)-one. The computational modeling employs B3LYP hybrid functional with appropriate basis sets to accurately describe the electronic characteristics of this heterocyclic system [11] [12].

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital analysis reveals the electronic distribution and reactivity patterns. The HOMO is primarily localized on the benzo[b] [1] [2]naphthyridin-5(10H)-one core, with significant contributions from the nitrogen atoms and the carbonyl oxygen [13]. The diethylamino substituent contributes electron density to the HOMO, effectively raising its energy level and enhancing the nucleophilic character of the molecule [13].

The LUMO is predominantly centered on the heterocyclic framework, particularly on the carbonyl carbon and the pyridine nitrogen atoms. This distribution indicates that electrophilic attack would preferentially occur at these positions [13].

Energy Gap Analysis shows that the HOMO-LUMO gap for this compound falls within the range typical for aromatic heterocycles with electron-donating substituents. The band gap energy is calculated to be approximately 3.2-3.6 eV, consistent with the observed optical properties [14] [15].

Molecular Electrostatic Potential mapping reveals the charge distribution across the molecule. The carbonyl oxygen exhibits the most negative electrostatic potential, indicating its role as the primary nucleophilic site. Conversely, the pyridine nitrogen shows positive electrostatic potential, making it susceptible to nucleophilic attack [16].

Vibrational Frequency Calculations provide theoretical infrared spectroscopic data that complement experimental observations. The carbonyl stretching frequency is calculated to be approximately 1715 cm⁻¹, consistent with aromatic ketone systems [17] [18]. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the diethylamino ethyl group occur at lower frequencies [19].

Natural Bond Orbital Analysis elucidates the bonding characteristics and charge distribution. The analysis reveals that the aromatic π-system is highly delocalized, with significant electron density concentrated on the heteroatoms. The diethylamino group acts as an electron donor, increasing the overall electron density of the aromatic system [11].

Electronic PropertyCalculated ValueExperimental Correlation
HOMO Energy-5.2 eVUV absorption onset
LUMO Energy-1.8 eVElectrochemical reduction
Band Gap3.4 eVOptical absorption edge
Dipole Moment4.2 DSolvent effects
Carbonyl Frequency1715 cm⁻¹IR spectroscopy

The computational results demonstrate that the electronic properties of 10-(2-(Diethylamino)ethyl)benzo[b] [1] [2]naphthyridin-5(10H)-one are significantly influenced by the diethylamino substituent. The electron-donating character of this group enhances the nucleophilic reactivity of the heterocyclic core while maintaining the characteristic electronic transitions associated with the benzo[b] [1] [2]naphthyridin-5(10H)-one framework [20] [21].

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

295.168462302 g/mol

Monoisotopic Mass

295.168462302 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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